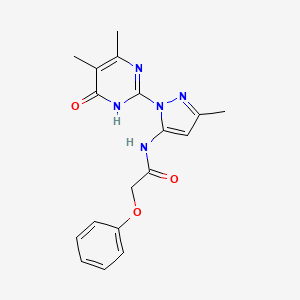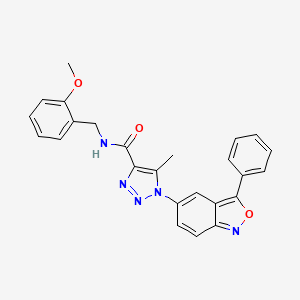![molecular formula C14H18N2OS B2565776 [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 2415600-76-7](/img/structure/B2565776.png)
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cholinergic neurotransmission, which is essential for cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is its potent inhibitory activity against acetylcholinesterase, which makes it a useful tool for studying cholinergic neurotransmission. However, one of the limitations is that it may not be suitable for studying the effects of other neurotransmitters or enzymes.
Direcciones Futuras
There are several future directions for the research on [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol. One potential direction is to investigate its effects on other neurotransmitters and enzymes involved in neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other conditions, such as depression and anxiety. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound that has shown promising results in scientific research for its potential applications in the treatment of neurodegenerative diseases. Its potent inhibitory activity against acetylcholinesterase and antioxidant properties make it a useful tool for studying cholinergic neurotransmission and oxidative stress. However, further research is needed to determine its safety and efficacy in human clinical trials and explore its potential for other therapeutic applications.
Métodos De Síntesis
The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves the reaction of 6-methyl-2-benzothiazolamine with 4-piperidinemethanol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-2-3-12-13(8-10)18-14(15-12)16-6-4-11(9-17)5-7-16/h2-3,8,11,17H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGOHWKVZIQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)



![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)


![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)